tert-butyl N-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate
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Overview
Description
tert-butyl N-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate: is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.17958 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or THF.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-butyl (3-bromopyridin-2-yl)carbamate: A similar compound with a slightly different structure, used in similar applications.
tert-butyl 3-bromopropylcarbamate: Another related compound with different substituents, used in various chemical reactions.
Uniqueness: tert-butyl N-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate is unique due to its specific structure, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions. Its versatility makes it valuable in multiple fields, from research to industrial applications .
Properties
CAS No. |
1691927-51-1 |
---|---|
Molecular Formula |
C12H18BrN3O2 |
Molecular Weight |
316.2 |
Purity |
95 |
Origin of Product |
United States |
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